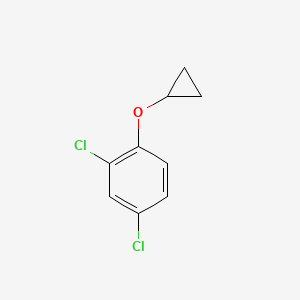

2,4-Dichloro-1-cyclopropoxybenzene

説明

2,4-Dichloro-1-cyclopropoxybenzene is a chlorinated aromatic ether characterized by a cyclopropoxy substituent at the 1-position and chlorine atoms at the 2- and 4-positions of the benzene ring. Its structural features, including the steric strain of the cyclopropane ring and electron-withdrawing chlorine atoms, influence its reactivity and physicochemical properties. Crystallographic studies using tools like the SHELX software suite have been critical in elucidating its molecular geometry and intermolecular interactions .

特性

分子式 |

C9H8Cl2O |

|---|---|

分子量 |

203.06 g/mol |

IUPAC名 |

2,4-dichloro-1-cyclopropyloxybenzene |

InChI |

InChI=1S/C9H8Cl2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChIキー |

GXQHRPYCQIYELR-UHFFFAOYSA-N |

正規SMILES |

C1CC1OC2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-cyclopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF) to facilitate the substitution of the hydroxyl group with the cyclopropoxy group .

Industrial Production Methods

Industrial production of 2,4-Dichloro-1-cyclopropoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production .

化学反応の分析

Types of Reactions

2,4-Dichloro-1-cyclopropoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; alkylation using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of 2,4-dichlorobenzoic acid.

Reduction: Formation of 2,4-dichlorocyclopropylmethanol.

Substitution: Formation of 2,4-dinitro-1-cyclopropoxybenzene or 2,4-dialkyl-1-cyclopropoxybenzene.

科学的研究の応用

2,4-Dichloro-1-cyclopropoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2,4-Dichloro-1-cyclopropoxybenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. In oxidation and reduction reactions, the compound undergoes electron transfer processes, resulting in the formation of new chemical bonds and products .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,4-Dichloro-1-cyclopropoxybenzene is compared below with analogous chlorinated aromatic ethers.

Table 1: Key Properties of 2,4-Dichloro-1-cyclopropoxybenzene and Analogues

*Estimated based on structural analogs.

Key Findings:

Steric and Electronic Effects : The cyclopropoxy group in 2,4-Dichloro-1-cyclopropoxybenzene introduces significant steric hindrance compared to methoxy or acetoxy substituents, reducing rotational freedom and enhancing crystallographic stability . This contrasts with 2,4-Dichloroanisole, where the methoxy group allows greater conformational flexibility.

Chlorine Positioning : The 2,4-dichloro pattern enhances electrophilic substitution resistance compared to 1-cyclopropoxy-2,5-dichlorobenzene, where asymmetric chlorine placement may lead to weaker intermolecular interactions.

Solubility Trends: The rigid cyclopropane ring reduces solubility in polar solvents relative to more flexible analogs like 2,4-Dichlorophenoxyacetate, which exhibits even lower solubility due to its bulky acetate group.

Research Implications and Limitations

The SHELX software suite has been instrumental in resolving the crystal structures of such compounds, enabling precise bond-length and angle measurements critical for understanding their reactivity . However, the absence of explicit experimental data for 2,4-Dichloro-1-cyclopropoxybenzene in the provided evidence necessitates caution. Comparative analyses rely on extrapolations from structurally related systems and crystallographic principles. Further studies utilizing SHELXD or SHELXE for phase determination could refine these comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。